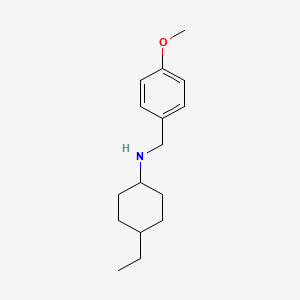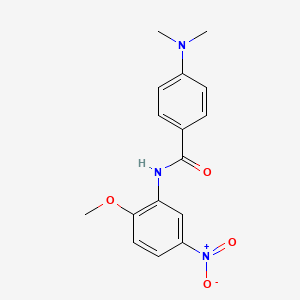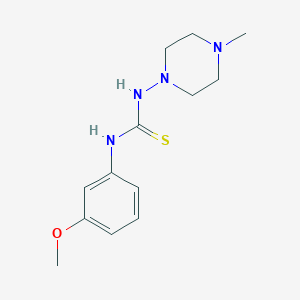
N,N-diisopropyl-3,5-dimethylbenzamide
Vue d'ensemble
Description
N,N-diisopropyl-3,5-dimethylbenzamide, commonly known as DEET, is a popular insect repellent. It is a colorless and odorless liquid that is widely used to prevent mosquito and tick bites. DEET was first developed by the United States Army in the 1940s and has since become one of the most effective insect repellents available.
Applications De Recherche Scientifique
Preparation and Characterization
- Preparation Methods : N,N-diisopropyl-3,5-dimethylbenzamide and related compounds are prepared through various chemical reactions. For example, 3,5-Dimethylbenzamide is synthesized by oxidizing mesitylene, followed by chloridizing and reacting with freezing ammonia, with an overall yield of 38.3% (Zheng Su, 2003).
- Chemical Oxidation : Chemical oxidation studies of similar compounds, like N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide, show various oxidation sites, mainly the arylmethyl group, leading to products like phthalimide and lactame derivatives (S. Adolphe-Pierre et al., 1998).
Chemical Reactions and Metabolism
- Reactions with Isocyanates : N,N-diisopropyl-3,5-dimethylbenzamide reacts with isocyanates to produce compounds like N,N′-di(3,5.dimethylbenzoyl)-1,2-di(2.pyridyl)ethenediamine and others. These reactions are influenced by the type of isocyanate used (M. Braña et al., 1990).
- Metabolic Studies : Metabolic pathways of related compounds, such as N-picolyl-3,5-dimethylbenzamides, involve processes like N-oxidation, indicating different metabolic behaviors based on structural variations (P. D. García de Jalón et al., 1979).
Kinetics and Molecular Structure
- Rotational Barriers and Structure : Studies on the rotational barriers in derivatives like N,N-dialkylbenzamides provide insights into the molecular structure and dynamics of these compounds. These studies are crucial in understanding the behavior of such molecules under different conditions (A. Gryff-Keller & P. Szczeciński, 1985).
Synthesis and Applications
- Synthesis of Derivatives : Various derivatives of N,N-diisopropyl-3,5-dimethylbenzamide are synthesized for different applications, such as anticonvulsant agents. This highlights the compound's versatility in creating pharmacologically active derivatives (F. Lepage et al., 1992).
Propriétés
IUPAC Name |
3,5-dimethyl-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-10(2)16(11(3)4)15(17)14-8-12(5)7-13(6)9-14/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRCYUTWQFVQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N,N-di(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)


![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)

![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)

![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)

![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)


![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)